N-Methoxy-N-methylacetamide
Overview
Description
N-Methoxy-N-methylacetamide is an organic compound with the molecular formula C4H9NO2. It is a simple Weinreb amide, commonly used in organic synthesis as a ketone synthon. This compound is characterized by its colorless liquid form and is soluble in water, chloroform, and methanol .
Mechanism of Action
Target of Action
N-Methoxy-N-methylacetamide is a common Weinreb amide synthon . Weinreb amides are a class of chemical compounds used in organic chemistry, particularly in the synthesis of ketones . Therefore, the primary target of this compound is the ketone group in organic compounds.
Mode of Action
The interaction of this compound with its targets involves the formation of ketones. This is achieved through a process known as nucleophilic acyl substitution . The this compound acts as a nucleophile, attacking the carbonyl carbon of the target molecule, leading to the formation of a ketone .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals or enzymes. For instance, the synthesis of this compound involves a reaction at 0°C , indicating that temperature is a crucial factor in its action.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methoxy-N-methylacetamide can be synthesized through the reaction of N,O-dimethylhydroxylamine hydrochloride with acetyl chloride in the presence of triethylamine. The reaction is typically carried out in dichloromethane at 0°C, followed by stirring at room temperature for several hours. The product is then purified through distillation .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar procedures but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for mixing, temperature control, and purification enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-Methoxy-N-methylacetamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form N-methylacetamide.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and strong bases.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products:
Substitution: Various substituted amides.
Reduction: N-methylacetamide.
Oxidation: Acetic acid derivatives.
Scientific Research Applications
N-Methoxy-N-methylacetamide is widely used in scientific research due to its versatility:
Chemistry: It serves as a key intermediate in the synthesis of ketones and other carbonyl compounds.
Biology: It is used in the preparation of biologically active molecules and natural products.
Medicine: The compound is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of fine chemicals and specialty materials .
Comparison with Similar Compounds
N-Methylacetamide: Similar in structure but lacks the methoxy group.
N-Methoxy-N-methylbenzamide: Contains a benzene ring instead of the acetyl group.
2-Chloro-N-methoxy-N-methylacetamide: Contains a chlorine atom in place of a hydrogen atom
Uniqueness: N-Methoxy-N-methylacetamide is unique due to its methoxy group, which enhances its reactivity and stability in various chemical reactions. This makes it a valuable intermediate in organic synthesis, particularly in the formation of ketones .
Properties
IUPAC Name |
N-methoxy-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-4(6)5(2)7-3/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVXVLSZQHSNDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336948 | |
Record name | N-Methoxy-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10336948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78191-00-1 | |
Record name | N-Methoxy-N-methylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78191-00-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methoxy-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10336948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methoxy-N-methylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.149 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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